molecular formula C11H15NO2S B14473266 3-(1,3-Dioxolan-2-yl)-1-(propan-2-yl)pyridine-2(1H)-thione CAS No. 65824-07-9

3-(1,3-Dioxolan-2-yl)-1-(propan-2-yl)pyridine-2(1H)-thione

Cat. No.: B14473266
CAS No.: 65824-07-9
M. Wt: 225.31 g/mol
InChI Key: SGPHQOYVHNDGIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,3-Dioxolan-2-yl)-1-(propan-2-yl)pyridine-2(1H)-thione is a chemical compound that features a pyridine ring substituted with a dioxolane group and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Dioxolan-2-yl)-1-(propan-2-yl)pyridine-2(1H)-thione typically involves the following steps:

    Formation of the Dioxolane Ring: The dioxolane ring can be synthesized through the reaction of an aldehyde or ketone with ethylene glycol in the presence of an acid catalyst.

    Substitution on the Pyridine Ring: The pyridine ring can be functionalized through various substitution reactions

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Dioxolan-2-yl)-1-(propan-2-yl)pyridine-2(1H)-thione can undergo various types of chemical reactions, including:

    Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.

    Reduction: The pyridine ring can be reduced to form the corresponding piperidine derivative.

    Substitution: The dioxolane ring can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include alkyl halides, acyl halides, and organometallic reagents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted dioxolane derivatives.

Scientific Research Applications

3-(1,3-Dioxolan-2-yl)-1-(propan-2-yl)pyridine-2(1H)-thione may have applications in several scientific research areas, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays or as a probe for studying biological processes.

    Medicine: Potential therapeutic applications due to its unique structural properties.

    Industry: Use as an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(1,3-Dioxolan-2-yl)-1-(propan-2-yl)pyridine-2(1H)-thione would depend on its specific application. For example, if used as a ligand in biochemical assays, it may interact with specific proteins or enzymes, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    3-(1,3-Dioxolan-2-yl)pyridine-2(1H)-thione: Lacks the isopropyl group.

    1-(Propan-2-yl)pyridine-2(1H)-thione: Lacks the dioxolane group.

    3-(1,3-Dioxolan-2-yl)-1-(methyl)pyridine-2(1H)-thione: Has a methyl group instead of an isopropyl group.

Uniqueness

The presence of both the dioxolane and isopropyl groups in 3-(1,3-Dioxolan-2-yl)-1-(propan-2-yl)pyridine-2(1H)-thione may confer unique chemical and physical properties, such as increased stability, solubility, or reactivity, compared to similar compounds.

Properties

CAS No.

65824-07-9

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

3-(1,3-dioxolan-2-yl)-1-propan-2-ylpyridine-2-thione

InChI

InChI=1S/C11H15NO2S/c1-8(2)12-5-3-4-9(10(12)15)11-13-6-7-14-11/h3-5,8,11H,6-7H2,1-2H3

InChI Key

SGPHQOYVHNDGIK-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC=C(C1=S)C2OCCO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.